molecular formula C12H15IN2O B8647433 N-(4-iodo-phenyl)-2-pyrrolidin-1-yl-acetamide

N-(4-iodo-phenyl)-2-pyrrolidin-1-yl-acetamide

Cat. No. B8647433
M. Wt: 330.16 g/mol
InChI Key: HPLVRRZPNGILAS-UHFFFAOYSA-N
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Patent
US07452911B2

Procedure details

1.53 mL (18.6 mmol) pyrrolidine are added to a solution of 2.20 g (7.45 mmol) 2-chloro-N-(4-iodo-phenyl)-acetamide in 50 mL DCM. The reaction solution is stirred overnight at RT. The mixture is filtered, the filtrate dried over MgSO4 and the solvent is eliminated i.vac.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][CH:12]=1)=[O:9]>C(Cl)Cl>[I:17][C:14]1[CH:13]=[CH:12][C:11]([NH:10][C:8](=[O:9])[CH2:7][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
1.53 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2.2 g
Type
reactant
Smiles
ClCC(=O)NC1=CC=C(C=C1)I
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried over MgSO4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC1=CC=C(C=C1)NC(CN1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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